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molecular formula C7H6ClFO2S B1303444 3-Fluoro-4-methylbenzenesulfonyl chloride CAS No. 90260-13-2

3-Fluoro-4-methylbenzenesulfonyl chloride

Cat. No. B1303444
M. Wt: 208.64 g/mol
InChI Key: YDUHIMCRFRIVFI-UHFFFAOYSA-N
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Patent
US05318980

Procedure details

20.9 g (0.1 mol) of 3-fluoro-4-methylbenzenesulphonyl chloride are taken up in 200 ml of carbon tetrachloride and, after addition of 19.6 g (0.11 mol) of N-bromosuccinimide and 0.3 g of dibenzoyl peroxide, the mixture is heated under reflux for 5 hours. After cooling, the solids are filtered off and the filtrate is freed from the solvent. Flash chromatography with petroleum ether/toluene (4:1), 50 μm particle size, gives 12.4 g (44% of theory) of the title compound. Rf : 0.42 (petroleum ether/toluene 3:1).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([S:9]([Cl:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[CH3:8].[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([S:9]([Cl:12])(=[O:11])=[O:10])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)S(=O)(=O)Cl
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solids are filtered off

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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